molecular formula C28H28N2O4S3Se B12735639 2-(3-(6-Methoxy-5-methyl-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)-2-(methylthio)-1-propenyl)-1-methylnaphtho(1,2-d)thiazolium CAS No. 94166-40-2

2-(3-(6-Methoxy-5-methyl-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)-2-(methylthio)-1-propenyl)-1-methylnaphtho(1,2-d)thiazolium

Cat. No.: B12735639
CAS No.: 94166-40-2
M. Wt: 631.7 g/mol
InChI Key: YIXGGWUUBQQLFX-UHFFFAOYSA-N
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Description

2-(3-(6-Methoxy-5-methyl-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)-2-(methylthio)-1-propenyl)-1-methylnaphtho(1,2-d)thiazolium is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(6-Methoxy-5-methyl-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)-2-(methylthio)-1-propenyl)-1-methylnaphtho(1,2-d)thiazolium involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Benzoselenazole Moiety: This step involves the reaction of 2-aminothiophenol with selenium dioxide in the presence of a suitable oxidizing agent to form the benzoselenazole ring.

    Introduction of the Sulphonatopropyl Group: The benzoselenazole intermediate is then reacted with 3-chloropropanesulfonic acid under basic conditions to introduce the sulphonatopropyl group.

    Formation of the Naphthothiazolium Ring: The naphthothiazolium ring is synthesized by reacting 2-bromo-1-methylnaphthalene with thiourea in the presence of a base.

    Coupling Reaction: The final step involves the coupling of the benzoselenazole and naphthothiazolium intermediates using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3-(6-Methoxy-5-methyl-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)-2-(methylthio)-1-propenyl)-1-methylnaphtho(1,2-d)thiazolium can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphonatopropyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide (DMF), and basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

2-(3-(6-Methoxy-5-methyl-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)-2-(methylthio)-1-propenyl)-1-methylnaphtho(1,2-d)thiazolium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(3-(6-Methoxy-5-methyl-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)-2-(methylthio)-1-propenyl)-1-methylnaphtho(1,2-d)thiazolium involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression.

    Modulating Signaling Pathways: Influencing cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(6-Methoxy-5-methyl-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)-2-(methylthio)-1-propenyl)-1-methylnaphtho(1,2-d)thiazolium: Unique due to its combination of benzoselenazole and naphthothiazolium moieties.

    Benzoselenazole Derivatives: Compounds with similar benzoselenazole structures but different functional groups.

    Naphthothiazolium Derivatives: Compounds with similar naphthothiazolium structures but different substituents.

Properties

CAS No.

94166-40-2

Molecular Formula

C28H28N2O4S3Se

Molecular Weight

631.7 g/mol

IUPAC Name

3-[(2Z)-6-methoxy-5-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-methylsulfanylprop-2-enylidene]-1,3-benzoselenazol-3-yl]propane-1-sulfonate

InChI

InChI=1S/C28H28N2O4S3Se/c1-18-14-22-25(17-23(18)34-3)38-27(30(22)12-7-13-37(31,32)33)16-20(35-4)15-26-29(2)28-21-9-6-5-8-19(21)10-11-24(28)36-26/h5-6,8-11,14-17H,7,12-13H2,1-4H3

InChI Key

YIXGGWUUBQQLFX-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C(C=C1OC)[Se]/C(=C\C(=C\C3=[N+](C4=C(S3)C=CC5=CC=CC=C54)C)\SC)/N2CCCS(=O)(=O)[O-]

Canonical SMILES

CC1=CC2=C(C=C1OC)[Se]C(=CC(=CC3=[N+](C4=C(S3)C=CC5=CC=CC=C54)C)SC)N2CCCS(=O)(=O)[O-]

Origin of Product

United States

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